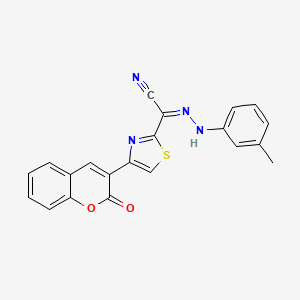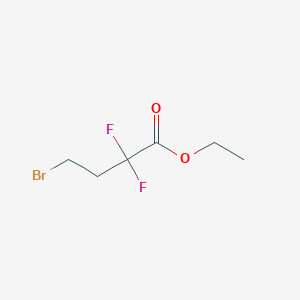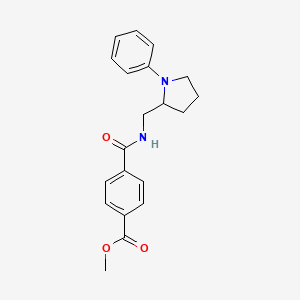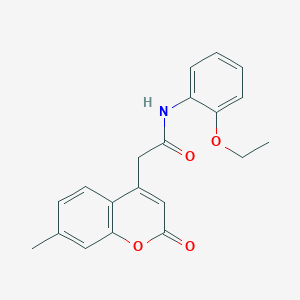![molecular formula C14H13F3N2O2S B2809522 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 339275-94-4](/img/structure/B2809522.png)
4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is a chemical compound with the molecular formula C14H13F3N2O2S . It has an average mass of 330.325 Da and a mono-isotopic mass of 330.064972 Da . This compound can be used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” can be achieved through various methods. One such method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is defined by its molecular formula, C14H13F3N2O2S . Unfortunately, the specific structural details or 3D conformation are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” include its molecular formula (C14H13F3N2O2S), average mass (330.325 Da), and mono-isotopic mass (330.064972 Da) . Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Improvement in Sulfonylation Techniques : A study focused on optimizing the conditions for the synthesis of penoxsulam, a compound structurally related to the query compound, by investigating the effects of base, temperature, and proportion on the sulfonylation process (Xu Si-tia, 2016).
Novel Synthesis Methods : Research on the synthesis of a new sulfanilamide Schiff-base compound involving the condensation of salicylaldehyde and a pyrimidine derivative, demonstrating the compound's crystal structure and fluorescent properties (Tang et al., 2010).
Development of Antifungal Products : A method was applied to N-benzylpyroglutamic acids for preparing potential antifungal products, highlighting a convenient conversion process involving carboxylic acids and zinc dimethyl imidodicarbonimidate (Souhila Oudir et al., 2006).
Biological Evaluations
Antitumor Activity Exploration : Synthesis and evaluation of pyrimidine derivatives for antitumor activity, with specific focus on the compound's effectiveness against certain cancer cell lines, showcasing its potential as an anticancer agent (E. Grivsky et al., 1980).
Antibacterial Properties : Design and synthesis of pyrimidine‐containing 4H‐chromen‐4‐one derivatives, with some compounds displaying significant inhibitory activities against various bacterial strains, emphasizing the potential for new agrochemical research (Shijun Su et al., 2020).
Anti-HIV-1 Activity : Research into the synthesis of new pyrimidine derivatives demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), highlighting the therapeutic potential of these compounds (M. Novikov et al., 2004).
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-20-11-7-18-13(19-12(11)21-2)22-8-9-4-3-5-10(6-9)14(15,16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWWBLSWOPTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2809439.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2809444.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)


![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)


![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)
